molecular formula C13H9Cl2NO3 B14405904 3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione CAS No. 83591-91-7

3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione

Cat. No.: B14405904
CAS No.: 83591-91-7
M. Wt: 298.12 g/mol
InChI Key: PVWNPZDAJVFLTH-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the pyrrole ring, and a prop-2-en-1-yloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichloroaniline with maleic anhydride in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as dichloromethane or toluene. The resulting intermediate is then treated with allyl bromide to introduce the prop-2-en-1-yloxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical and biological properties.

Properties

CAS No.

83591-91-7

Molecular Formula

C13H9Cl2NO3

Molecular Weight

298.12 g/mol

IUPAC Name

3,4-dichloro-1-(4-prop-2-enoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C13H9Cl2NO3/c1-2-7-19-9-5-3-8(4-6-9)16-12(17)10(14)11(15)13(16)18/h2-6H,1,7H2

InChI Key

PVWNPZDAJVFLTH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl

Origin of Product

United States

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